2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Synthesis of Heterocyclic Compounds : Research into the synthesis and properties of triazoloquinazoline derivatives, such as those related to the compound , has been a significant area of interest. For instance, studies have explored the reactions of anthranilamide with isocyanates to create novel heterocyclic compounds, showcasing methodologies that might be applicable to synthesizing related compounds (Chern et al., 1988). These synthetic routes are vital for developing new drugs and materials with potential applications in various fields.
Fluorescent Properties and Photophysical Applications : Certain derivatives of the triazoloquinazoline framework exhibit fluorescent properties, making them of interest in photophysical applications. A study on 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazolines highlighted the synthesis of amino-biphenyl-containing derivatives with fluorescent characteristics. These compounds display a broad range of emission wavelengths and high fluorescent quantum yields in specific solvents, indicating their potential use in fluorescence-based applications and as molecular probes in biomedical research (Kopotilova et al., 2023).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation : The exploration of novel heterocyclic compounds for antimicrobial activity is another critical area of research. A study on the synthesis, characterization, and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and related compounds demonstrates the potential of such molecules in addressing drug-resistant microbial infections. These compounds were synthesized and tested for their efficacy against various microbial strains, highlighting the role of heterocyclic compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Antitumor Potential : Research into the antitumor activities of imidazotetrazine derivatives, which share structural similarities with the triazoloquinazoline class, indicates the potential for developing novel anticancer therapeutics. Such studies focus on the synthesis, biological activity prediction, and evaluation of these compounds' efficacy against various cancer models, suggesting a pathway for the development of new cancer treatments based on heterocyclic chemistry (Stevens et al., 1984).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline scaffold have shown promising antiviral and antimicrobial activities .
Mode of Action
Similar compounds have shown to interact with their targets leading to changes that result in their antiviral and antimicrobial activities .
Biochemical Pathways
Similar compounds have shown to affect various pathways leading to their observed biological effects .
Result of Action
Similar compounds have shown to exhibit cytotoxicity and antiviral activity .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole moiety in 2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can interact with a variety of enzymes and receptors in the biological system . These interactions are often facilitated by hydrogen bonding and dipole interactions
Cellular Effects
Similar 1,2,4-triazolo[4,3-a]quinoxaline derivatives have been evaluated for their anticancer activity against HepG2, HCT-116, and MCF-7 cells .
Molecular Mechanism
It is known that 1,2,4-triazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that nitrogen-containing heterocycles like 1,2,4-triazoles are extensively observed in nature and metabolic systems .
Transport and Distribution
Similar compounds have been synthesized for efficient CO2-selective adsorption by a combination of chemical interactions and controlled gate sizes .
Subcellular Localization
Similar compounds have been found to intercalate DNA , suggesting that they may localize to the nucleus where DNA is found.
Properties
IUPAC Name |
2-[2-(3-ethylanilino)-2-oxoethyl]-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-6-19-8-7-9-21(12-19)30-24(35)16-33-28(38)34-23-13-20(25(36)29-14-17(2)3)10-11-22(23)26(37)32(15-18(4)5)27(34)31-33/h7-13,17-18H,6,14-16H2,1-5H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOIUKYHGKWDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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